molecular formula C20H23N3O3 B2687151 1-Benzyl-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 946300-00-1

1-Benzyl-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No. B2687151
CAS RN: 946300-00-1
M. Wt: 353.422
InChI Key: SOLRTDCBIVCVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Benzyl-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea” is a complex organic compound. It contains a benzyl group, a methoxyphenyl group, a pyrrolidinone group, and a urea group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl and methoxyphenyl groups are aromatic, the pyrrolidinone group contains a cyclic amide, and the urea group contains an amide linkage .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The aromatic rings might undergo electrophilic aromatic substitution, the amide groups might participate in condensation reactions, and the pyrrolidinone ring might undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Enzyme Inhibition and Anticancer Investigations

Research into unsymmetrical 1,3-disubstituted ureas, including derivatives similar to 1-Benzyl-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea, has shown that these compounds exhibit varied levels of enzyme inhibition. Specifically, they have been tested against urease, β-glucuronidase, and snake venom phosphodiesterase enzymes, demonstrating inhibition percentages ranging broadly across these enzymes. Furthermore, these compounds have been evaluated for their anticancer potential, with certain new compounds showing significant in vitro anticancer activity against prostate cancer cell lines, highlighting their potential therapeutic applications (Mustafa, Perveen, & Khan, 2014).

ROCK Inhibition for Cancer Treatment

Another application area is the inhibition of Rho-associated protein kinases (ROCK1 and 2), which are critical in various physiological processes, including cancer progression. Derivatives of 1,3-disubstituted ureas, particularly those with specific substitutions, have been identified as potent ROCK inhibitors. These inhibitors have shown remarkable efficacy in human lung cancer cells by suppressing the levels of phosphorylation of the ROCK substrate MYPT-1, thereby presenting a promising avenue for cancer therapy (Pireddu et al., 2012).

Acetylcholinesterase Inhibition

Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been synthesized and assessed for their antiacetylcholinesterase activity, aiming to optimize the spacer length between pharmacophoric moieties for enhanced enzyme inhibition. This research demonstrates the compounds' ability to interact efficiently with the enzyme's hydrophobic binding sites, potentially offering new treatments for diseases associated with acetylcholinesterase dysfunction, such as Alzheimer's disease (Vidaluc et al., 1995).

Future Directions

The study of this compound could be a promising area of research, particularly if it shows biological activity. Future work could involve synthesizing the compound, studying its reactivity, determining its physical and chemical properties, and testing its biological activity .

properties

IUPAC Name

1-benzyl-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-26-18-9-7-17(8-10-18)23-14-16(11-19(23)24)13-22-20(25)21-12-15-5-3-2-4-6-15/h2-10,16H,11-14H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLRTDCBIVCVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.